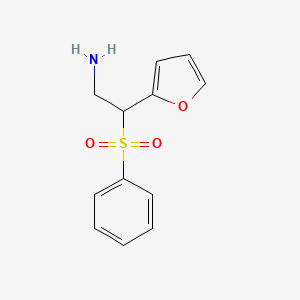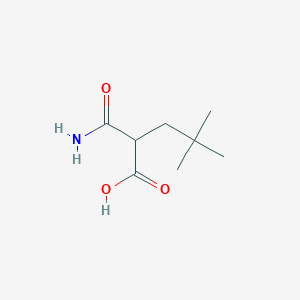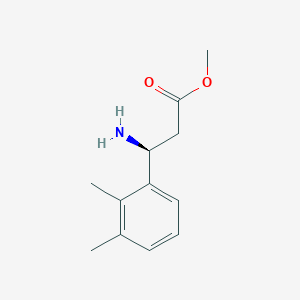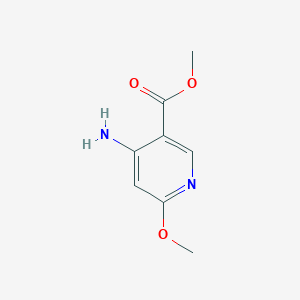
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-((tert-ブトキシカルボニル)アミノ)エトキシ)プロパン酸メチルは、エステル類に属する有機化合物です。tert-ブトキシカルボニル保護アミノ基とエトキシ結合の存在が特徴です。この化合物は、特にペプチドや他の複雑な分子の調製において、有機合成の中間体としてよく用いられます。
準備方法
合成経路と反応条件
3-(2-((tert-ブトキシカルボニル)アミノ)エトキシ)プロパン酸メチルの合成は、通常、以下の手順で行われます。
アミノ基の保護: アミノ基は、トリエチルアミンなどの塩基の存在下で、tert-ブトキシカルボニルクロリドを用いて保護されます。
エステル化: 保護されたアミノアルコールは、次に、炭酸カリウムなどの塩基の存在下で、3-ブロモプロパン酸メチルとエステル化されます。
精製: 最終生成物は、カラムクロマトグラフィーなどの手法を用いて精製されます。
工業生産方法
工業的な環境では、3-(2-((tert-ブトキシカルボニル)アミノ)エトキシ)プロパン酸メチルの合成は、フローマイクロリアクターシステムを用いてスケールアップすることができます。 これらのシステムは、反応効率の向上、反応条件のより良い制御、廃棄物の削減などの利点を提供します .
化学反応の分析
反応の種類
3-(2-((tert-ブトキシカルボニル)アミノ)エトキシ)プロパン酸メチルは、以下のものを含むさまざまな化学反応を起こす可能性があります。
加水分解: エステル基は、対応するカルボン酸を形成するように加水分解される可能性があります。
脱保護: tert-ブトキシカルボニル基は、酸性条件下で除去され、遊離のアミノ基が得られます。
置換: エトキシ基は、他の求核剤で置換される可能性があります。
一般的な試薬と条件
加水分解: 通常、水酸化ナトリウムまたは塩酸水溶液を用いて行われます。
脱保護: 一般的に、トリフルオロ酢酸を用いて行われます。
置換: 水素化ナトリウムなどの塩基の存在下で、アミンやチオールなどの求核剤を用いることができます。
主な生成物
加水分解: 対応するカルボン酸を生じます。
脱保護: 遊離のアミノ化合物を生成します。
置換: さまざまな置換誘導体の形成をもたらします。
科学研究への応用
3-(2-((tert-ブトキシカルボニル)アミノ)エトキシ)プロパン酸メチルは、科学研究においていくつかの用途があります。
科学的研究の応用
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate has several applications in scientific research:
作用機序
3-(2-((tert-ブトキシカルボニル)アミノ)エトキシ)プロパン酸メチルの作用機序は、その特定の用途によって異なります。一般的に、この化合物は、生物活性分子の合成における前駆体または中間体として作用します。tert-ブトキシカルボニル基は、保護基として働き、他の官能基での選択的な反応を可能にします。 脱保護後、遊離のアミノ基は、酵素や受容体などの分子標的に相互作用し、それらの活性を調節することができます .
類似化合物の比較
類似化合物
- 2-((tert-ブトキシカルボニル)アミノ)-3-ヒドロキシ-3-フェニルプロパン酸メチル
- tert-ブトキシカルボニル保護アミノ酸イオン液体
- 3-((tert-ブトキシカルボニル)アミノ)プロパン酸メチル
独自性
3-(2-((tert-ブトキシカルボニル)アミノ)エトキシ)プロパン酸メチルは、エトキシ結合とtert-ブトキシカルボニル保護アミノ基を含むその特定の構造のためにユニークです。これらの特徴の組み合わせにより、特にペプチドや他の複雑な分子の調製において、有機合成における汎用性の高い中間体となります。
類似化合物との比較
Similar Compounds
- Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
- Methyl 3-((tert-butoxycarbonyl)amino)propanoate
Uniqueness
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate is unique due to its specific structure, which includes an ethoxy linkage and a tert-butoxycarbonyl-protected amino group. This combination of features makes it a versatile intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules.
特性
分子式 |
C11H21NO5 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
methyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoate |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(14)12-6-8-16-7-5-9(13)15-4/h5-8H2,1-4H3,(H,12,14) |
InChIキー |
ZSWXQSWRPOZMSS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCOCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[4-amino-1-(butan-2-yl)-1H-pyrazol-5-yl]carbamate](/img/structure/B11728733.png)
![1-[(E)-[1-(furan-2-yl)ethylidene]amino]-3-[(furan-2-yl)methyl]thiourea](/img/structure/B11728749.png)
![2-(3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11728755.png)


![2-Cyano-N-[(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11728778.png)




![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11728815.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728820.png)
![2-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11728828.png)
![1-(butan-2-yl)-N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11728842.png)
